

Application Notes and Protocols for FM-381 in In Vitro Immunology Studies

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Compound of Interest

Compound Name: FM-381

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Introduction

FM-381 is a potent, selective, and covalent reversible inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development, proliferation, and function.^{[1][2]} Its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) makes it a valuable chemical probe for dissecting the specific roles of JAK3 in immune cell biology.^{[1][2]} These application notes provide detailed protocols for utilizing **FM-381** in fundamental in vitro immunology studies to investigate its effects on immune cell signaling, activation, and function.

FM-381 exerts its inhibitory effect by targeting a unique cysteine residue (Cys909) within the ATP-binding site of JAK3.^{[1][2]} This interaction blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which is crucial for signaling from cytokines that use the common gamma chain (γ_c), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.^{[2][3]}

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **FM-381**, providing a quick reference for its potency and selectivity.

Table 1: In Vitro Inhibitory Potency of **FM-381**

Target	Assay Type	IC50	Reference
JAK3	Radiometric Assay	127 pM	[1][4]
JAK3	Radiometric Assay	0.154 nM	[2][5]
JAK3	Radiometric Assay	12 ± 1 nM	[6]

Table 2: Selectivity of **FM-381** Against JAK Family Kinases

Kinase	Selectivity (fold vs. JAK3)	Reference
JAK1	410	[1][2]
JAK2	2700	[1][2]
TYK2	3600	[1][2]

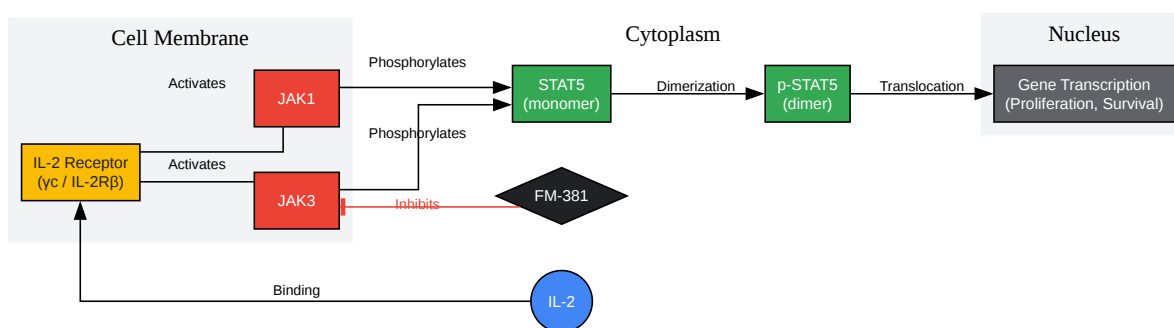
Table 3: Cellular Activity of **FM-381**

Assay	Cell Type	Parameter	Value	Reference
NanoBRET Assay	HeLa cells	Apparent EC50	100 nM	[2]
STAT5 Phosphorylation (IL-2 stimulated)	Human CD4+ T cells	Effective Inhibitory Concentration	100 nM	[1][2]
STAT3 Phosphorylation (IL-6 stimulated)	Human CD4+ T cells	No inhibition up to	1 µM	[1][2]

Note: For specific JAK3 inhibition in cellular assays, a concentration range of 100-300 nM is recommended. The inactive control compound, FM-479, which has no activity on JAK3 or other kinases, can be used at similar concentrations.[2][4]

Signaling Pathway

The primary signaling cascade inhibited by **FM-381** is the JAK3-STAT5 pathway, which is activated by common gamma chain (γc) cytokines like IL-2.



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JAK3-STAT5 signaling pathway inhibited by **FM-381**.

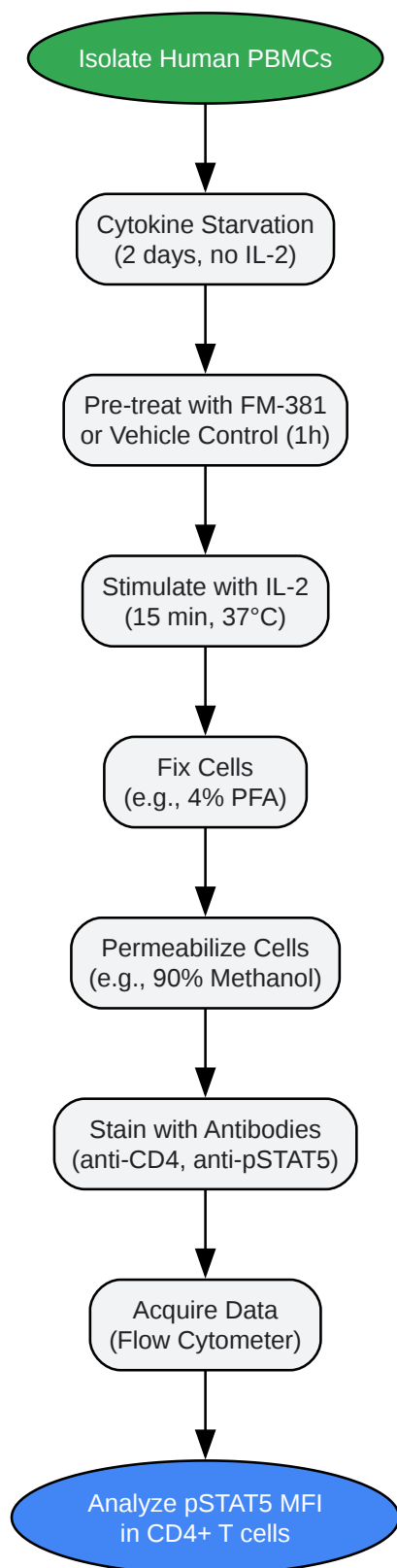
Experimental Protocols

The following are detailed protocols for assessing the impact of **FM-381** on key immunological functions in vitro.

Protocol 1: Inhibition of IL-2-Induced STAT5 Phosphorylation in Human T Cells

This protocol details the procedure to measure the inhibitory effect of **FM-381** on JAK3's downstream signaling target, STAT5, in primary human T cells using flow cytometry.

Workflow Diagram:



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Workflow for pSTAT5 analysis by flow cytometry.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% FBS, Penicillin/Streptomycin
- **FM-381** (and FM-479 negative control) dissolved in DMSO
- Recombinant Human IL-2
- Phosphate Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% Paraformaldehyde)
- Permeabilization Buffer (e.g., ice-cold 90% Methanol)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- Fluorochrome-conjugated antibodies: anti-human CD4, anti-human pSTAT5 (pY694)
- 96-well U-bottom plates
- Flow cytometer

Procedure:

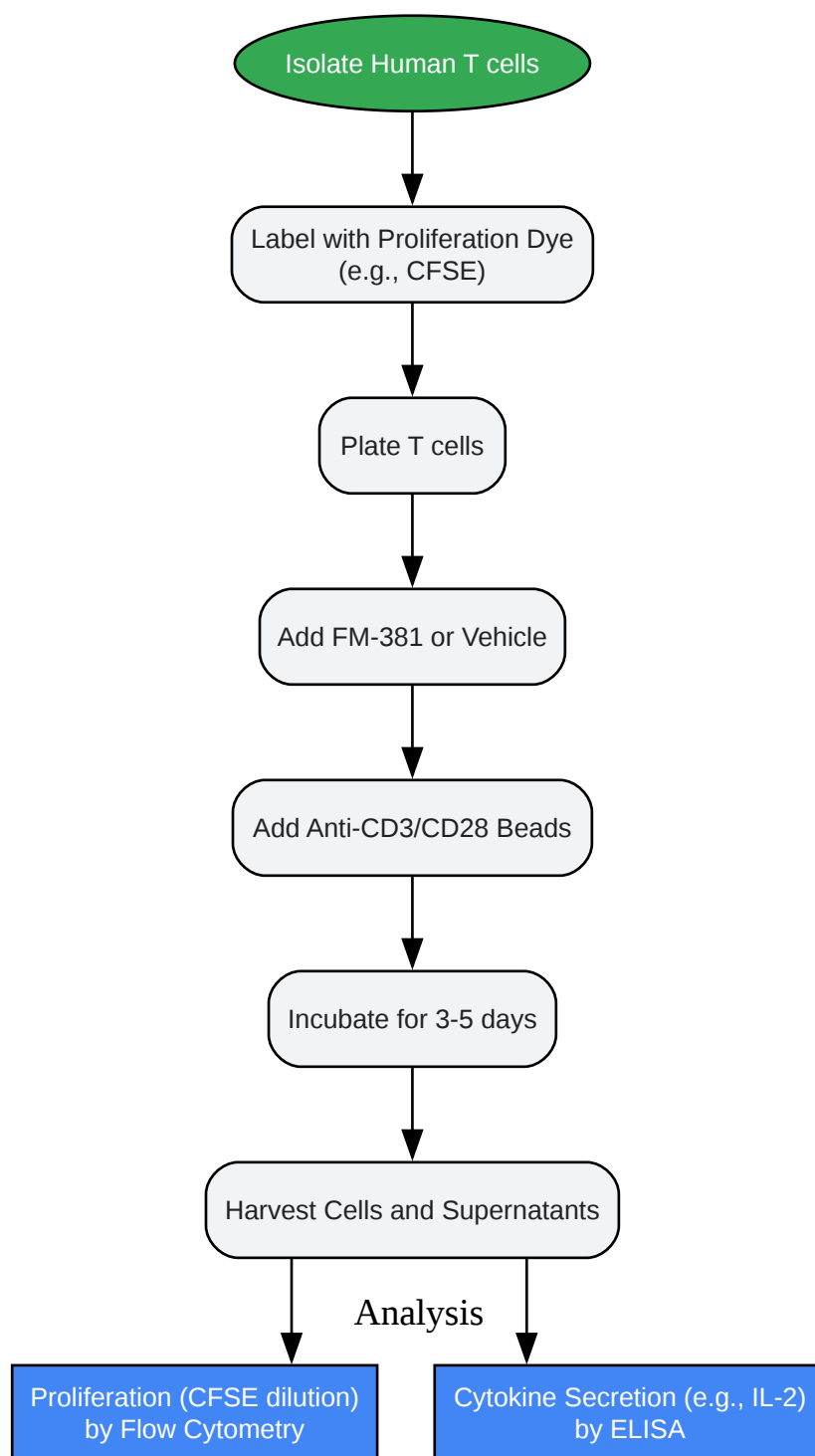
- Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Cytokine Starvation: To reduce basal STAT5 phosphorylation, culture the T cells for 2 days in complete RPMI medium without any exogenous cytokines.[\[7\]](#)
- Plating: Resuspend cells at 1×10^6 cells/mL in pre-warmed RPMI medium. Plate 100 μ L of cell suspension per well in a 96-well U-bottom plate.
- Inhibitor Pre-treatment: Prepare serial dilutions of **FM-381** and the negative control FM-479. Add the compounds to the cells at desired final concentrations (e.g., 1 nM to 1 μ M). Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.

- Cytokine Stimulation: Add recombinant human IL-2 to a final concentration of 100 ng/mL to the appropriate wells. Leave some wells unstimulated as a negative control. Incubate for 15 minutes at 37°C.[8][9]
- Fixation: Stop the stimulation by adding 1 mL of Fixation Buffer. Incubate for 10 minutes at room temperature.
- Permeabilization: Centrifuge cells, discard the supernatant, and resuspend the pellet in ice-cold 90% Methanol. Incubate on ice for 30 minutes.[7]
- Staining: Wash cells twice with Flow Cytometry Staining Buffer. Resuspend the cell pellet in 100 µL of staining buffer containing the anti-CD4 and anti-pSTAT5 antibodies. Incubate for 30-60 minutes at room temperature in the dark.
- Acquisition: Wash cells once and resuspend in 300 µL of staining buffer. Acquire events on a flow cytometer.
- Analysis: Gate on the CD4+ T cell population and quantify the Median Fluorescence Intensity (MFI) of the pSTAT5 signal. Compare the MFI between vehicle-treated, **FM-381**-treated, and unstimulated cells.

Protocol 2: T-Cell Activation and Proliferation Assay

This protocol assesses the effect of **FM-381** on T-cell activation and proliferation, key events downstream of JAK3 signaling.

Workflow Diagram:



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Workflow for T-cell activation and proliferation assay.

Materials:

- Purified human CD4+ or CD8+ T cells
- RPMI-1640 medium (supplemented as above)
- **FM-381** and vehicle control (DMSO)
- Anti-CD3/CD28 T-cell activation beads (e.g., Dynabeads™)
- Cell proliferation dye (e.g., CFSE)
- 96-well flat-bottom plates
- ELISA kit for human IL-2
- Flow cytometer

Procedure:

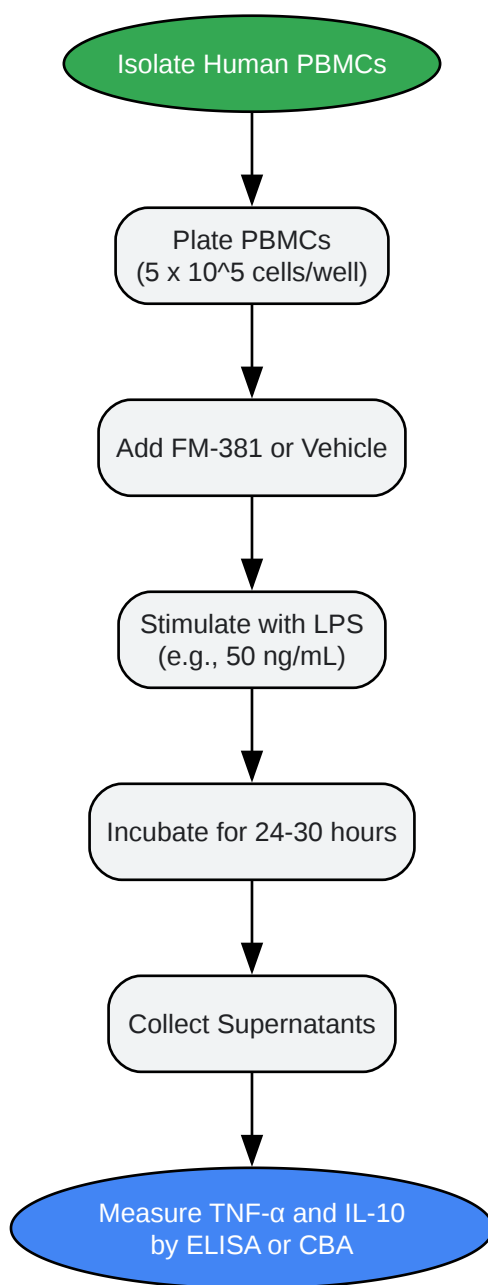
- Cell Preparation and Labeling: Isolate T cells from PBMCs. Label the T cells with a proliferation dye like CFSE according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for tracking of proliferation.
- Plating: Resuspend the labeled T cells at 1×10^6 cells/mL in complete RPMI. Plate 1×10^5 cells (100 μ L) per well in a 96-well flat-bottom plate.
- Inhibitor Addition: Add **FM-381** or vehicle control at desired concentrations.
- Stimulation: Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio to stimulate T-cell activation.^[10] Include unstimulated control wells.
- Incubation: Culture the cells for 3 to 5 days at 37°C, 5% CO₂.
- Harvesting: After incubation, gently resuspend the cells.
 - For Cytokine Analysis: Centrifuge the plate and collect the supernatant. Store at -80°C until analysis.
 - For Proliferation Analysis: Harvest the cells for flow cytometry.

- Analysis:
 - Cytokine Secretion: Measure the concentration of IL-2 (a key cytokine produced by activated T cells) in the collected supernatants using an ELISA kit.
 - Proliferation: Stain cells with a viability dye and analyze by flow cytometry. Gate on live, single cells and measure the dilution of the CFSE fluorescence to determine the extent of cell division.

Protocol 3: Inhibition of LPS-Induced Cytokine Production in PBMCs

This protocol is designed to evaluate the immunomodulatory effects of **FM-381** on innate immune cells within a mixed PBMC population, specifically on the production of pro-inflammatory (TNF- α) and anti-inflammatory (IL-10) cytokines following lipopolysaccharide (LPS) stimulation.

Workflow Diagram:



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Workflow for LPS-induced cytokine production assay.

Materials:

- Human PBMCs
- RPMI-1640 medium (supplemented as above)

- **FM-381** and vehicle control (DMSO)
- Lipopolysaccharide (LPS) from E. coli
- 96-well flat-bottom plates
- ELISA or Cytometric Bead Array (CBA) kits for human TNF- α and IL-10

Procedure:

- Cell Preparation: Isolate PBMCs from healthy donor blood.
- Plating: Resuspend cells in complete RPMI medium and adjust the concentration to 5×10^6 cells/mL. Plate 100 μ L (5×10^5 cells) into each well of a 96-well plate.[11]
- Inhibitor Addition: Add **FM-381** or vehicle control at desired concentrations.
- Stimulation: Add LPS to a final concentration of 50 ng/mL to the appropriate wells.[6] Include unstimulated control wells.
- Incubation: Culture the cells for 24-30 hours at 37°C, 5% CO₂. [11]
- Supernatant Collection: Centrifuge the plates to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
- Cytokine Measurement: Quantify the concentrations of TNF- α and IL-10 in the supernatants using ELISA or CBA kits according to the manufacturer's instructions. Analyze the data to determine if **FM-381** alters the IL-10/TNF- α ratio.[6]

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